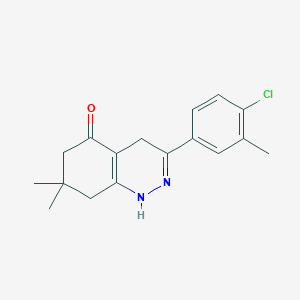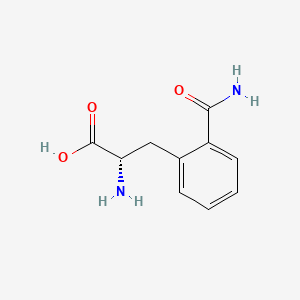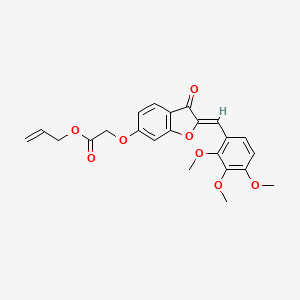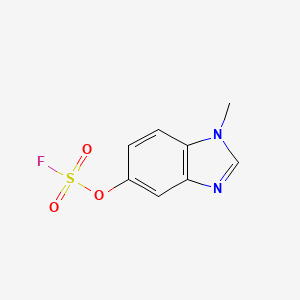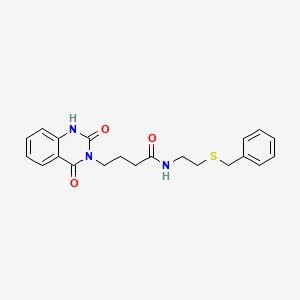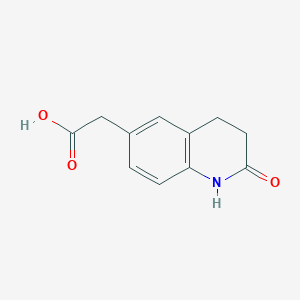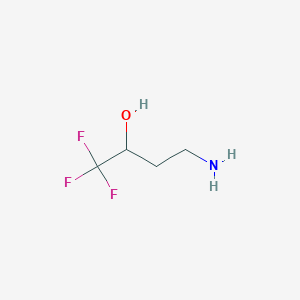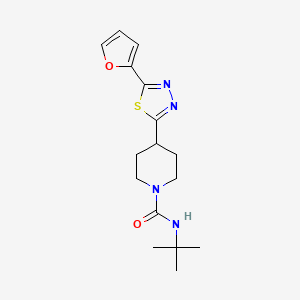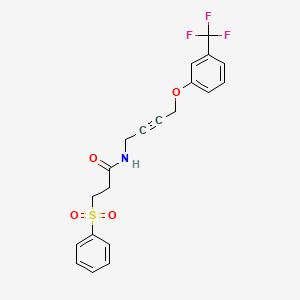
3-(phenylsulfonyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a description of a compound would include its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including its reactivity with other compounds and its stability under various conditions.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).科学的研究の応用
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs), closely related to the queried compound, have been studied in rats. These compounds, including variations like S-1, demonstrate low clearance, moderate volume of distribution, and a terminal half-life that supports their potential for therapeutic applications in androgen-dependent diseases. The detailed metabolic profiling in these studies reveals extensive metabolism, suggesting considerations for drug design and therapeutic application (Wu et al., 2006).
Polymeric Ionic Liquids
Innovative ionic monomers have been synthesized for the development of new "polymeric ionic liquids" (PILs) with highly delocalized anions and electrochemically stable mobile cations. These materials, designed to mimic highly conductive ions, offer significant advantages in ionic conductivity, demonstrating their potential for various electrochemical applications (Shaplov et al., 2011).
Novel Antiviral Agents
Compounds structurally similar to the one inquired about have shown promise as novel antiviral agents. For example, a study on BAY 38-4766, targeting cytomegalovirus (CMV) replication, elucidates a mechanism involving interference with viral DNA maturation and packaging, highlighting a novel approach to CMV inhibition (Buerger et al., 2001).
Organic Synthesis
The use of bis(trifluoromethyl)phenyl sulfones in organic synthesis, particularly in Julia-Kocienski olefination, showcases the versatility of these compounds in creating complex organic structures with high stereoselectivity. These methodologies open up new pathways for the synthesis of various organic molecules, including pharmaceuticals and materials (Alonso et al., 2005).
Cannabinoid Research
Exploration of cannabinoid CB1/CB2 receptor ligands for their potential therapeutic applications in pain management has been significant. Compounds like BAY 59-3074, embodying partial agonist properties, highlight the therapeutic potential of such molecules in treating neuropathic and inflammatory pain conditions, providing a foundation for future drug development in pain management (de Vry et al., 2004).
Safety And Hazards
This would involve a study of the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, and areas of interest for further study.
特性
IUPAC Name |
3-(benzenesulfonyl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO4S/c21-20(22,23)16-7-6-8-17(15-16)28-13-5-4-12-24-19(25)11-14-29(26,27)18-9-2-1-3-10-18/h1-3,6-10,15H,11-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNNAEKHFDYPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

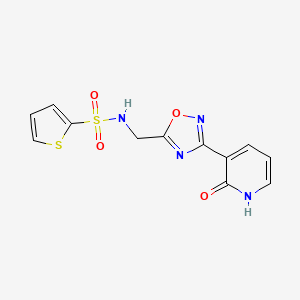
![3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2769206.png)
![2-[(3-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2769209.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2769210.png)
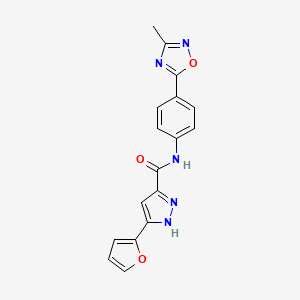
![N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2769212.png)
